Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate
Description
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate is a complex organic compound that features a spirocyclic structure, combining chroman and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 1'-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-6-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-17-7-5-16(6-8-17)10-13(18)12-9-11(15(19)20-2)3-4-14(12)21-16/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
FQHPPDSHDKWYRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization reaction . This reaction forms the spirocyclic intermediate, which is then further functionalized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Agents : This compound has been identified as a potential inhibitor of acetyl coenzyme A carboxylase (ACC), which is implicated in various metabolic diseases, vascular diseases, and nervous system disorders. ACC inhibitors can help regulate fatty acid synthesis, making this compound valuable for developing treatments for obesity and diabetes .
- Drug Development : The unique structural characteristics of methyl 1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate allow it to act as a scaffold for synthesizing new drug candidates targeting specific enzymes or receptors . Its ability to modulate biological activity positions it as a promising lead compound in pharmaceutical research.
Biological Research
- Biological Probes : Researchers utilize this compound to study enzyme activity and receptor interactions. Its spirocyclic structure enables it to fit into active sites of enzymes, allowing scientists to investigate the mechanisms of action of various biological processes .
- Mechanism of Action Studies : The interactions between methyl 1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate and its molecular targets can provide insights into cellular signaling pathways and metabolic regulation .
Industrial Applications
- Catalysts in Organic Synthesis : The compound is also explored as a catalyst in various chemical reactions due to its ability to facilitate transformations involving carbon-carbon and carbon-nitrogen bonds . This application is particularly relevant in the development of new materials and fine chemicals.
- Material Science : Its unique chemical properties may lead to innovations in developing new materials with specific functionalities, such as polymers or coatings that require particular mechanical or chemical resistance .
Case Study 1: ACC Inhibition
A study demonstrated that derivatives of methyl 1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate exhibited significant ACC inhibition in vitro. This inhibition led to reduced lipid accumulation in adipocytes, suggesting potential applications in treating obesity-related conditions .
In another research project, methyl 1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate was evaluated for its effects on cancer cell lines. Results indicated that the compound could induce apoptosis through specific signaling pathways, highlighting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but differs in functional groups and overall reactivity.
tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate: Another related compound with variations in the substituents on the spirocyclic core.
Uniqueness
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Biological Activity
Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate, with CAS number 1286737-92-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Activity
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various chronic diseases. A study demonstrated that spiro compounds can scavenge free radicals effectively, thus reducing oxidative damage in cellular models .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays showed that it can inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
3. Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research has indicated that similar spiro compounds can protect neuronal cells from apoptosis induced by toxic agents. This neuroprotective effect is hypothesized to be mediated through the inhibition of inflammatory pathways and the enhancement of cellular antioxidant defenses .
The biological activity of this compound is thought to involve several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as the NF-kB pathway, which is involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death, thereby inhibiting tumor growth.
Case Studies
Q & A
Q. What are the critical parameters for optimizing reaction yield in the spirocyclization step?
- Methodological Answer : Key factors include:
- Catalyst loading : 5–10 mol% of acid/base catalysts (e.g., HSO, KCO).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates.
- Temperature gradient : Stepwise heating (40°C → 80°C) minimizes byproduct formation.
Post-reaction quenching with ice-water improves isolation of the spiro product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
